3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic Acid
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Overview
Description
3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic Acid is a synthetic organic compound with the molecular formula C15H12ClNO4S It is characterized by the presence of a sulfonylamino group attached to a benzoic acid moiety, with a 4-chlorophenyl group linked via an ethenyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic Acid typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of 4-chlorobenzaldehyde and benzoic acid derivatives.
Formation of Ethenyl Bridge: The 4-chlorobenzaldehyde undergoes a Wittig reaction with a suitable phosphonium ylide to form the (E)-2-(4-chlorophenyl)ethenyl intermediate.
Sulfonylation: The intermediate is then reacted with a sulfonyl chloride in the presence of a base, such as triethylamine, to introduce the sulfonyl group.
Amidation: Finally, the sulfonylated intermediate is coupled with the benzoic acid derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfoxide or sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfoxide or sulfide derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic Acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonylamino group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of biological activity. The ethenyl bridge and aromatic rings contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-[[(E)-2-(4-fluorophenyl)ethenyl]sulfonylamino]benzoic Acid
- 3-[[(E)-2-(4-bromophenyl)ethenyl]sulfonylamino]benzoic Acid
- 3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic Acid
Uniqueness
3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic Acid is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity compared to its analogs with different substituents on the phenyl ring.
Properties
IUPAC Name |
3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO4S/c16-13-6-4-11(5-7-13)8-9-22(20,21)17-14-3-1-2-12(10-14)15(18)19/h1-10,17H,(H,18,19)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMQCUDYHLZWGD-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C=CC2=CC=C(C=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)/C=C/C2=CC=C(C=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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